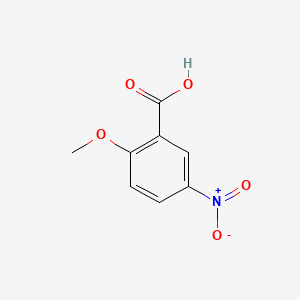

2-Methoxy-5-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139931. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZUPRDSNNBZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300904 | |

| Record name | 2-Methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40751-89-1 | |

| Record name | 2-Methoxy-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40751-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040751891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40751-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-5-nitrobenzoic acid, a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, synthesis methodologies, safety and handling protocols, and its significant role in the development of pharmaceuticals and other complex molecules.

Chemical and Physical Properties

This compound is an aromatic carboxylic acid distinguished by the presence of both a methoxy and a nitro functional group on the benzene ring. These substituents significantly influence the molecule's reactivity and physical characteristics.[1]

General Properties

| Property | Value | Reference |

| CAS Number | 40751-89-1 | [2][3] |

| Molecular Formula | C₈H₇NO₅ | [2][3] |

| Molecular Weight | 197.14 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | |

| IUPAC Name | This compound | [3] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 155-163 °C | |

| Solubility | Moderate solubility in ethanol and chloroform. | [4] |

| Storage Temperature | Room Temperature, sealed in a dry environment. |

Computational Data

| Descriptor | Value | Reference |

| Topological Polar Surface Area (TPSA) | 89.67 Ų | |

| logP | 1.3016 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 |

Synthesis and Reactivity

The synthesis of this compound is primarily achieved through two main strategies: the nitration of 2-methoxybenzoic acid and the methylation of 5-nitrosalicylic acid.[2] The reactivity of the compound is dictated by the interplay of its functional groups, making it a versatile building block in organic synthesis.[1][2]

Synthetic Pathways

The most direct method involves the electrophilic aromatic substitution (nitration) of 2-methoxybenzoic acid.[2] The methoxy group is a strong activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The powerful directing effect of the methoxy group favors the substitution at the para position (position 5), leading to the desired product.[2]

Diagram 1: Synthetic route to this compound.

Key Reactions

The functional groups of this compound allow for a range of chemical transformations:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (aniline derivative), which is a common step in the synthesis of various pharmaceuticals.[2]

-

Carboxylic Acid Reactions: The carboxylic acid group can undergo esterification, amidation, or reduction to form the corresponding alcohol, providing numerous avenues for molecular elaboration.[2]

Experimental Protocols

While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale procedure for a related transformation—the reduction of a nitro group on a similar scaffold—is described below to illustrate the compound's reactivity.

Protocol: Reduction of 5-Methoxy-2-nitrobenzoic acid to 2-Amino-5-methoxybenzoic acid [5]

-

Materials: 5-Methoxy-2-nitrobenzoic acid (152.2 mmol), 10% Palladium on Carbon (Pd/C) (300 mg), Tetrahydrofuran (THF) (250 mL), Hydrogen (H₂) gas balloon, Celite.

-

Procedure:

-

The 5-Methoxy-2-nitrobenzoic acid is hydrogenated over Pd/C in THF at room temperature under a hydrogen balloon.

-

The reaction mixture is stirred for 18 hours.

-

Upon completion, the catalyst is removed by filtration over Celite.

-

The filtrate is concentrated to yield the product, 2-amino-5-methoxybenzoic acid.

-

Diagram 2: Workflow for a typical reduction of a related nitrobenzoic acid.

Applications in Research and Drug Development

This compound is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Its structure serves as a scaffold for creating more complex molecules with desired biological activities.[1][2]

-

Pharmaceutical Development: It is a key component in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs.[1]

-

Agrochemicals and Dyes: This compound is utilized in the manufacturing of agrochemicals and dyes.[1]

-

Material Science: Its unique chemical properties are being explored for creating novel polymers and coatings.[1]

-

Analytical Chemistry: It can be used as a reagent in certain analytical methods, including chromatography.[1]

The general role of this compound in drug discovery is as a starting material. The subsequent modifications, particularly the reduction of the nitro group and derivatization of the carboxylic acid, lead to the final active pharmaceutical ingredients.

Safety and Toxicology

This compound is classified as an irritant. Proper handling and personal protective equipment are essential.

GHS Hazard Information

| Hazard Code | Description | Reference |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw data is not provided here, the availability of various spectra has been reported.

-

Infrared (IR) Spectroscopy: ATR-IR and FTIR spectra are available and can be found in databases such as PubChem.[3] These spectra would show characteristic peaks for the carboxylic acid C=O and O-H stretches, C-O stretches of the ether and acid, and N-O stretches of the nitro group.

-

Raman Spectroscopy: Raman spectra have also been recorded for this compound.[3]

Conclusion

This compound is a fundamentally important chemical intermediate with a well-defined set of properties and synthetic routes. Its utility in the synthesis of a wide range of products, especially in the pharmaceutical sector, underscores its significance. Researchers and drug development professionals can leverage its versatile reactivity to construct complex molecular architectures for novel applications. Adherence to safety protocols is paramount when handling this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 40751-89-1 | Benchchem [benchchem.com]

- 3. This compound | C8H7NO5 | CID 284163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]

- 5. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-nitrobenzoic acid, a substituted aromatic carboxylic acid, is a compound of significant interest in various fields of chemical and pharmaceutical research. Its molecular structure, featuring a methoxy group and a nitro group on the benzoic acid backbone, imparts unique electronic and chemical properties that make it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and materials science.

Physicochemical Properties

The structural attributes of this compound give rise to a distinct set of physical and chemical characteristics. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 155-158 °C | |

| Boiling Point | 481.8±45.0 °C (Predicted) | [1] |

| pKa | No experimental data found; estimated to be lower than that of benzoic acid (4.2) due to the electron-withdrawing nitro group. | |

| Solubility | No quantitative data found. Qualitatively, it is expected to be sparingly soluble in water and soluble in organic solvents like ethanol and DMSO. | |

| CAS Number | 40751-89-1 | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound were not found, based on the analysis of its methyl ester and related isomers, the following proton (¹H) and carbon-13 (¹³C) NMR chemical shifts can be predicted.[2][3][4]

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~8.3 | Doublet | 1H | Aromatic H |

| ~8.1 | Doublet of doublets | 1H | Aromatic H |

| ~7.3 | Doublet | 1H | Aromatic H |

| ~3.9 | Singlet | 3H | -OCH₃ |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~160 | Aromatic C-OCH₃ |

| ~141 | Aromatic C-NO₂ |

| ~128 | Aromatic CH |

| ~125 | Aromatic CH |

| ~115 | Aromatic CH |

| ~114 | Aromatic C-COOH |

| ~57 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 | O-H stretch (Carboxylic Acid) |

| 3100-3000 | C-H stretch (Aromatic) |

| ~2950 | C-H stretch (Methyl) |

| 1700-1680 | C=O stretch (Carboxylic Acid) |

| 1600, 1480 | C=C stretch (Aromatic) |

| 1520, 1340 | N-O asymmetric & symmetric stretch (Nitro) |

| ~1250 | C-O stretch (Aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule.[1]

| m/z | Proposed Fragment |

| 197 | [M]⁺ (Molecular Ion) |

| 180 | [M - OH]⁺ |

| 152 | [M - COOH]⁺ |

| 122 | [M - COOH - NO₂]⁺ |

Experimental Protocols

The following sections detail the methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.

NMR Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer. A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) and transferred to an NMR tube. Tetramethylsilane (TMS) is used as an internal standard. For ¹H NMR, the spectral width is typically 0-15 ppm, while for ¹³C NMR, it is 0-200 ppm.

FT-IR Spectroscopy

The infrared spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer, typically employing the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted to obtain the final spectrum of the sample.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio and detected.

pKa Determination (Potentiometric Titration)

A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination

The solubility of this compound in various solvents (e.g., water, ethanol, DMSO) can be determined by adding an excess amount of the solid to a known volume of the solvent. The mixture is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solid is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: A logical workflow for the physicochemical characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, along with standardized protocols for their experimental determination. The presented data and methodologies offer a solid foundation for researchers and professionals working with this compound. While some experimental values such as pKa and quantitative solubility require further investigation, the provided information serves as a comprehensive starting point for its application in synthesis and drug development.

References

- 1. This compound | C8H7NO5 | CID 284163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 2-METHOXY-5-NITROBENZOATE(34841-11-7) 1H NMR [m.chemicalbook.com]

- 3. METHYL 2-METHOXY-5-NITROBENZOATE(34841-11-7) 13C NMR spectrum [chemicalbook.com]

- 4. 3-METHOXY-2-NITROBENZOIC ACID(4920-80-3) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 2-Methoxy-5-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methoxy-5-nitrobenzoic acid (CAS No: 40751-89-1), a substituted aromatic carboxylic acid relevant in various fields of chemical and pharmaceutical research. The document details expected spectral characteristics based on available data and spectroscopic principles for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Experimental protocols for obtaining such data are also outlined.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₇NO₅[1]

-

Molecular Weight: 197.14 g/mol [1]

-

Structure:

Spectral Data Summary

The following tables summarize the key spectral data for this compound. Where specific experimental data is not publicly available, typical ranges for the relevant functional groups are provided.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| 3300-2500 | O-H stretch (Carboxylic Acid) | Strong, very broad |

| 3100-3000 | C-H stretch (Aromatic) | Medium |

| 2950-2850 | C-H stretch (Methoxy) | Medium |

| 1760-1690 | C=O stretch (Carboxylic Acid) | Strong |

| ~1600, ~1475 | C=C stretch (Aromatic Ring) | Medium-Strong |

| 1550-1475 | N-O asymmetric stretch (Nitro group) | Strong |

| 1350-1300 | N-O symmetric stretch (Nitro group) | Strong |

| 1320-1210 | C-O stretch (Carboxylic Acid/Methoxy) | Strong |

| 960-900 | O-H bend (out-of-plane) | Broad, Medium |

Data compiled from typical values for aromatic carboxylic acids and nitro compounds.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Predicted chemical shifts (δ) in ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet | 1H | COOH |

| ~8.6 | Doublet | 1H | H-6 |

| ~8.3 | Doublet of Doublets | 1H | H-4 |

| ~7.3 | Doublet | 1H | H-3 |

| ~4.0 | Singlet | 3H | OCH₃ |

Predicted values are based on the analysis of substituted benzoic acids. Actual values may vary depending on the solvent and experimental conditions.[5][6]

¹³C NMR (Carbon NMR) - Predicted chemical shifts (δ) in ppm.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~160 | C-OCH₃ |

| ~145 | C-NO₂ |

| ~130 | C-H (Aromatic) |

| ~125 | C-COOH |

| ~120 | C-H (Aromatic) |

| ~115 | C-H (Aromatic) |

| ~57 | OCH₃ |

Predicted values are based on typical chemical shifts for substituted benzoic acids.[3][7][8]

Mass Spectrometry (MS)

| m/z | Proposed Fragment | Relative Abundance |

| 197 | [M]⁺ (Molecular Ion) | Moderate |

| 167 | [M - NO]⁺ or [M - CH₂O]⁺ | High |

| 151 | [M - NO₂]⁺ | Variable |

| 121 | [M - COOH - O]⁺ | Variable |

| 77 | [C₆H₅]⁺ | Variable |

| 63 | Aromatic fragment | Low |

Key m/z peaks of 197, 167, and 63 have been reported from GC-MS data.[1] Other fragments are predicted based on common fragmentation patterns of nitroaromatic compounds.

Experimental Protocols

The following sections provide generalized methodologies for acquiring the spectral data for this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[1]

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

Pressure is applied to ensure firm contact between the sample and the crystal.

-

The sample spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum.

-

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Methodology:

-

Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Data Acquisition:

-

The spectrometer is tuned, and the magnetic field is shimmed for homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed over a spectral width of approximately 0-15 ppm.

-

For ¹³C NMR, a proton-decoupled experiment is typically used with a spectral width of 0-200 ppm.

-

-

Data Analysis:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

-

The resulting spectrum is phased and baseline-corrected.

-

Chemical shifts, signal integrations, and coupling patterns are analyzed to assign signals to specific nuclei in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

For carboxylic acids, derivatization (e.g., silylation) may be necessary to improve volatility for GC analysis.[10]

-

-

Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms column).[10]

-

The separated compound enters the mass spectrometer.

-

Electron Impact (EI) is a common ionization method, typically at 70 eV.[10]

-

The mass analyzer scans a mass-to-charge (m/z) range (e.g., 50-500 amu).[10]

-

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight, and the fragmentation pattern, which provides structural information.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

References

- 1. This compound | C8H7NO5 | CID 284163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. benchchem.com [benchchem.com]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Discovery of 2-Methoxy-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and discovery of 2-Methoxy-5-nitrobenzoic acid, a versatile intermediate in the pharmaceutical and chemical industries. This document details the primary synthetic routes, experimental protocols, and key quantitative data, presented in a clear and accessible format for laboratory and research applications.

Introduction

This compound is an aromatic carboxylic acid characterized by the presence of a methoxy and a nitro group on the benzene ring. These functional groups impart unique reactivity to the molecule, making it a valuable building block in organic synthesis. Its structural features allow for further chemical modifications, such as the reduction of the nitro group to an amine, opening pathways to a diverse range of derivatives. This compound serves as a crucial intermediate in the development of various pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the synthesis of agrochemicals and dyes.

Synthesis of this compound

The most prevalent and direct method for the synthesis of this compound is the electrophilic aromatic substitution, specifically the nitration, of 2-methoxybenzoic acid. An alternative, though less common, route involves the methylation of 5-nitrosalicylic acid.

Primary Synthetic Route: Nitration of 2-Methoxybenzoic acid

The nitration of 2-methoxybenzoic acid is a classic example of electrophilic aromatic substitution where the regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid group (-COOH) is a deactivating meta-director because it withdraws electron density from the ring.

The interplay of these two groups dictates the position of the incoming nitro group (-NO₂). The powerful activating and ortho, para-directing effect of the methoxy group at the C2 position is the dominant influence. The para position relative to the methoxy group (C5) is both sterically accessible and electronically favored, leading to the formation of this compound as the major product. The formation of the ortho isomer, 2-methoxy-3-nitrobenzoic acid, is generally a minor byproduct due to steric hindrance from the adjacent carboxylic acid group.

Logical Relationship of Substituent Directing Effects

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Methoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, and spectroscopic properties of 2-Methoxy-5-nitrobenzoic acid. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Identification

This compound is an aromatic carboxylic acid derivative with the chemical formula C₈H₇NO₅.[1][2] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) at position 2, a nitro group (-NO₂) at position 5, and a carboxylic acid group (-COOH) at position 1. The molecule's IUPAC name is this compound.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 40751-89-1[1] |

| Molecular Formula | C₈H₇NO₅[1][2] |

| Molecular Weight | 197.14 g/mol [1] |

| SMILES | COC1=C(C=C(C=C1)--INVALID-LINK--[O-])C(=O)O[1] |

| InChI | InChI=1S/C8H7NO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)[1] |

The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and carboxylic acid) groups on the benzene ring influences its chemical reactivity and electronic properties. The molecule does not possess a chiral center, and therefore, does not exhibit stereoisomerism.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid (form not specified in search results) |

| Melting Point | Not available in search results |

| Boiling Point | Not available in search results |

| Solubility | Not available in search results |

| pKa | Not available in search results |

Stereochemistry

This compound is an achiral molecule as it does not contain any stereocenters. The benzene ring is planar, and the substituents lie in or close to the plane of the ring. Free rotation can occur around the C-O bond of the methoxy group and the C-C bond connecting the carboxylic acid group to the ring.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of this compound. While complete, assigned raw spectra were not available in the search results, typical spectroscopic characteristics can be inferred from data on closely related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra with peak assignments for this compound were not found. However, based on the structure, the following proton and carbon environments are expected:

-

¹H NMR: Three distinct signals in the aromatic region corresponding to the protons on the benzene ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the most downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | ~3300-2500 (broad) |

| C-H (Aromatic) | ~3100-3000 |

| C-H (Aliphatic -OCH₃) | ~2950-2850 |

| C=O (Carboxylic Acid) | ~1720-1680 |

| C=C (Aromatic) | ~1600 and ~1475 |

| N-O (Nitro, asymmetric stretch) | ~1550-1475 |

| N-O (Nitro, symmetric stretch) | ~1350-1300 |

| C-O (Ether) | ~1250-1000 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (197.14).[1] Common fragmentation patterns would involve the loss of the carboxylic acid group, the methoxy group, and the nitro group.

Crystallographic Data

A search of crystallographic databases did not yield a publicly available crystal structure for this compound. Therefore, no experimental data on bond lengths, bond angles, or dihedral angles can be presented at this time. The determination of its single-crystal X-ray structure would be a valuable contribution to the chemical literature.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a plausible synthetic route can be inferred from the synthesis of related compounds. A common method for the preparation of nitro-substituted benzoic acids is the nitration of the corresponding benzoic acid derivative.

Proposed Synthesis of this compound

A potential synthesis would involve the nitration of 2-methoxybenzoic acid using a nitrating agent such as a mixture of nitric acid and sulfuric acid.[3]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

General Procedure (Hypothetical):

-

Preparation of Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Reaction: Dissolve 2-methoxybenzoic acid in a suitable solvent (e.g., concentrated sulfuric acid) and cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise while maintaining a low temperature (e.g., 0-10 °C).

-

Work-up: After the addition is complete, allow the reaction to stir for a specified time before pouring it onto crushed ice. The precipitated product can then be collected by filtration, washed with cold water, and purified by recrystallization.

Spectroscopic Characterization Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This compound is a well-defined organic molecule with potential applications in various fields of chemical research and development. This guide has summarized its key structural and physicochemical properties based on available data. While a detailed experimental crystal structure and fully assigned NMR spectra are not currently in the public domain, this document provides a solid foundation for researchers working with this compound. Further experimental investigation, particularly single-crystal X-ray diffraction, is warranted to provide a more complete understanding of its solid-state structure.

References

Solubility and melting point of 2-Methoxy-5-nitrobenzoic acid

An In-depth Technical Guide on the Solubility and Melting Point of 2-Methoxy-5-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the key physicochemical properties—specifically the melting point and solubility—of this compound (CAS No: 40751-89-1). Intended for researchers, scientists, and professionals in drug development, this document outlines its known physical constants, details established experimental protocols for their determination, and provides logical workflows for these analytical procedures.

Physicochemical Data Summary

Understanding the melting point and solubility is critical for the purification, formulation, and application of this compound in synthetic chemistry and pharmaceutical development.

Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity. For a pure substance, melting occurs over a narrow temperature range. The reported melting point for this compound is summarized below.

Table 1: Reported Melting Point of this compound

| Property | Reported Value (°C) |

|---|---|

| Melting Point | 155 - 158 |

| Melting Point | 157 - 163[1] |

Solubility

For reference and comparative purposes, the table below presents quantitative solubility data for 3-Nitrobenzoic acid, a structurally related compound. This data, determined experimentally across a range of temperatures, can offer valuable insights into solvent selection for nitro-substituted benzoic acids. The solubility of these compounds generally increases with temperature.

Table 2: Reference Solubility Data - Mole Fraction (x) of 3-Nitrobenzoic Acid in Various Solvents

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |

|---|---|---|---|---|---|---|---|

| 273.15 | 0.133 | 0.088 | 0.065 | 0.048 | 0.012 | 0.005 | 0.0003 |

| 283.15 | 0.178 | 0.121 | 0.091 | 0.068 | 0.018 | 0.008 | 0.0004 |

| 293.15 | 0.235 | 0.163 | 0.125 | 0.094 | 0.026 | 0.012 | 0.0006 |

| 303.15 | 0.306 | 0.218 | 0.169 | 0.128 | 0.038 | 0.018 | 0.0008 |

| 313.15 | 0.392 | 0.287 | 0.226 | 0.173 | 0.054 | 0.027 | 0.0011 |

| 323.15 | 0.495 | 0.373 | 0.299 | 0.231 | 0.077 | 0.040 | 0.0015 |

Data sourced from a study on benzoic acid and its nitro-derivatives.

Experimental Protocols

The following sections provide detailed, standardized laboratory procedures for the determination of the melting point and solubility of a solid organic compound such as this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This method is the most common technique for the accurate determination of the melting point of a crystalline solid.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a sharp, narrow temperature range. Impurities typically depress and broaden this range.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube)

-

Calibrated thermometer or digital temperature probe

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Dry sample of this compound

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The final packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block or bath of the melting point apparatus. Position the thermometer or probe to ensure its bulb is level with the sample.

-

Approximate Determination: Heat the sample at a rapid rate (e.g., 10-15°C per minute) to quickly find an approximate melting range. Note the temperature at which the sample first begins to liquefy and the temperature at which it becomes completely liquid. Allow the apparatus to cool significantly.

-

Accurate Determination: Prepare a new capillary tube with the sample. Heat rapidly to a temperature approximately 15°C below the previously observed approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Carefully observe the sample. Record the temperature (T_initial) when the first drop of liquid appears. Continue heating slowly and record the temperature (T_final) when the last solid particle melts. The melting point is reported as the range from T_initial to T_final.

Protocol 2: Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then measured, which defines its solubility under those conditions.

Apparatus and Materials:

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Vials or flasks with airtight seals

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Quantification instrument (e.g., HPLC, UV-Vis Spectrophotometer)

-

This compound sample

-

High-purity solvents

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of the desired solvent (e.g., water, ethanol, acetone). "Excess" means that undissolved solid should remain visible after the equilibration period.

-

Equilibration: Seal the vials securely and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be analyzed at different time points (e.g., 24h and 48h) until the measured concentration is constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any suspended microcrystals, which would otherwise lead to an overestimation of solubility.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L. The experiment should be performed in triplicate for each solvent to ensure precision and accuracy.

References

The Versatility of 2-Methoxy-5-nitrobenzoic Acid: A Technical Guide for Organic Synthesis

For Immediate Release

Shanghai, China – December 23, 2025 – 2-Methoxy-5-nitrobenzoic acid, a key chemical intermediate, is the subject of a new in-depth technical guide. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the compound's properties, synthetic utility, and applications as a precursor in the synthesis of complex organic molecules.

This compound is a versatile building block, primarily recognized for its role in the development of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical structure, featuring methoxy, nitro, and carboxylic acid functional groups, allows for a diverse range of chemical transformations, making it an invaluable starting material for the synthesis of novel compounds.[1]

This guide provides detailed experimental protocols for key synthetic transformations, summarizes quantitative data in structured tables for easy comparison, and includes visualizations of reaction pathways to facilitate a deeper understanding of its chemical reactivity and applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in organic synthesis.

| Property | Value |

| Molecular Formula | C₈H₇NO₅ |

| Molecular Weight | 197.14 g/mol |

| CAS Number | 40751-89-1 |

| Appearance | White to off-white powder |

| Melting Point | 157-163 °C |

| Purity | ≥ 98% (HPLC) |

Key Synthetic Transformations

This compound serves as a precursor for a variety of important chemical reactions. The reactivity of its nitro and carboxylic acid groups allows for the introduction of diverse functionalities and the construction of complex molecular architectures.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 2-amino-5-methoxybenzoic acid, an anthranilic acid derivative. This derivative is a key intermediate for the synthesis of various heterocyclic compounds and amides.

Experimental Protocol: Catalytic Hydrogenation

A highly efficient method for the reduction of the nitro group is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

-

Reactants: 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol), 10% Pd/C (300 mg).[1]

-

Solvent: Tetrahydrofuran (THF) (250 mL).[1]

-

Procedure: The reactants are combined in THF at room temperature under a hydrogen balloon atmosphere and stirred for 18 hours.[1] Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated.[1]

-

Yield: 98% (25.0 g) of 2-amino-5-methoxybenzoic acid as a brown solid.[1]

| Reagent | Conditions | Product | Yield (%) |

| H₂, Pd/C | THF, Room Temperature, 18h | 2-Amino-5-methoxybenzoic acid | 98 |

| SnCl₂·2H₂O | Ethanol, Ultrasonic Irradiation, 30°C, 2h | 2-Amino-5-methoxybenzoic acid | 76 |

| Fe powder | Acetic acid, Ethanol, Water, Ultrasonic Irradiation, 30°C, 1h | 2-Amino-5-methoxybenzoic acid | 89 |

Amide Bond Formation

The carboxylic acid moiety of this compound and its amino derivative can readily undergo amide bond formation with a wide range of amines. This reaction is fundamental in medicinal chemistry for the synthesis of biologically active compounds.[2] Common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are employed to facilitate this transformation.[1][3]

Experimental Protocol: HATU-Mediated Amide Coupling (General Procedure)

-

Reactants: Carboxylic acid (e.g., 2-amino-5-methoxybenzoic acid) (1.0 eq), Amine (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as DIPEA (2.0 eq).[1]

-

Solvent: Anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂).[1]

-

Procedure: To a stirred solution of the carboxylic acid and DIPEA in the solvent, HATU is added, and the mixture is stirred for 5-15 minutes for pre-activation. The amine is then added, and the reaction is monitored until completion (1-24 hours).[1] The reaction is worked up by dilution with an organic solvent, followed by sequential washes with weak acid, weak base, and brine. The product is purified by column chromatography or recrystallization.[1]

Synthesis of Heterocyclic Compounds: Benzoxazinones

2-Amino-5-methoxybenzoic acid, being an anthranilic acid derivative, is a valuable precursor for the synthesis of benzoxazinones, a class of heterocyclic compounds with a range of biological activities, including anti-inflammatory and antimicrobial properties.[4][5]

Experimental Protocol: Synthesis of a Benzoxazinone Derivative (General Procedure)

-

Reactants: 2-Amino-5-methoxybenzoic acid and an acylating agent (e.g., acetic anhydride).[5]

-

Procedure: The anthranilic acid derivative is refluxed with the acylating agent, leading to a ring closure reaction to form the benzoxazinone.[5] The product can be isolated upon cooling and purification.

Applications in Drug Development

Derivatives of this compound have shown promise in the development of new therapeutic agents, particularly in the area of anti-inflammatory and analgesic drugs.[6] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[7]

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-1 and COX-2 enzymes metabolize arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7] Benzoxazinone derivatives synthesized from anthranilic acids have been shown to possess anti-inflammatory activity, suggesting their potential as COX inhibitors.[4]

The versatility of this compound as a precursor allows for the synthesis of a wide array of derivatives that can be screened for various biological activities, making it a compound of significant interest in modern drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Contact Support [mychemblog.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates [jstage.jst.go.jp]

- 6. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-Methoxy-5-nitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Methoxy-5-nitrobenzoic acid represent a versatile class of compounds with a range of biological activities. The core structure, characterized by a benzene ring substituted with a methoxy, a nitro, and a carboxylic acid group, serves as a scaffold for the development of novel therapeutic agents. These derivatives have demonstrated potential in various fields, including oncology and infectious diseases. Their mechanism of action is diverse and largely dependent on the specific modifications made to the core structure, leading to interactions with a variety of cellular targets. This guide provides a detailed overview of the known mechanisms of action for select derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Biological Activities and Mechanisms of Action

While a single, overarching mechanism of action for all this compound derivatives has not been identified, research into specific analogs has revealed several key biological activities. These activities primarily include anticancer and antimicrobial effects. The following sections delve into the specific mechanisms that have been elucidated for representative derivatives.

Anticancer Activity

Nitrobenzoate derivatives, including those with the this compound scaffold, have emerged as a promising class of anticancer agents.[1] Their mechanisms of action are varied and can include the inhibition of critical cellular processes such as cell migration and the induction of programmed cell death (apoptosis).[1]

One of the key mechanisms through which some benzoic acid derivatives exert their anticancer effects is through the inhibition of histone deacetylases (HDACs).[2] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression.[2] By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, repressing the transcription of certain genes, including tumor suppressor genes.[2] Inhibition of HDACs can, therefore, restore the expression of these genes, leading to the suppression of tumor growth.[2] Some benzoic acid derivatives have been shown to inhibit HDAC activity, resulting in cancer cell growth inhibition, induction of reactive oxygen species (ROS), and apoptosis mediated by caspase-3.[2]

Another important target for some anticancer compounds is the Janus kinase (JAK) family of enzymes. The JAK/STAT signaling pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.[3][4] Certain derivatives of cinnamic acid benzyl amide, which share some structural similarities with benzoic acid derivatives, have been shown to inhibit the JAK2/STAT3 and JAK2/STAT5 signaling pathways.[3][4] These compounds act as nonclassical inhibitors of activated JAK2, with some exhibiting allosteric-noncompetitive or bisubstrate-competitive modes of action.[3][4]

The PIM kinases are another family of serine/threonine kinases that are involved in the regulation of cell proliferation and survival.[5] Overexpression of PIM kinases is associated with a poor prognosis in several cancers. Some 2,6-disubstituted pyrazine derivatives, which can be considered analogs of benzoic acid, have been identified as inhibitors of both CK2 and PIM kinases.[5]

Antimicrobial Activity

Nitrobenzoate derivatives have also demonstrated significant potential as antimicrobial agents, with activity against bacteria, fungi, and mycobacteria.[1] A primary mechanism of their antimicrobial action is believed to involve the generation of reactive nitrogen species.[1] This occurs upon the reduction of the nitro group by microbial nitroreductases, leading to cellular damage and ultimately, cell death.[1]

In the context of antitubercular activity, nitrobenzoate esters have been investigated as prodrugs that require activation by mycobacterial enzymes.[1] One of the key targets for some nitro-containing antitubercular compounds is the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall.[1]

Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have been synthesized and evaluated for their antibacterial activity.[6] These compounds have shown a broad inhibitory profile against both Gram-positive and Gram-negative bacteria, with some exhibiting selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA).[6] The antibacterial activity of these derivatives is influenced by their distinct structures, which modulate their permeability through the bacterial cell wall, interactions with the cell membrane, and their ability to reach intracellular targets.[6]

Quantitative Data

The following table summarizes the quantitative data for the biological activity of selected this compound derivatives and related compounds.

| Compound Class/Derivative | Target/Activity | Quantitative Data (IC₅₀/EC₅₀/MIC) | Reference |

| Cinnamic acid benzyl amide analogs | JAK2 Kinase Inhibition | WP1065: IC₅₀ = 14.8 µM | [3][4] |

| WP1130: IC₅₀ = 3.8 µM | [3][4] | ||

| WP1702: IC₅₀ = 2.9 µM | [3][4] | ||

| 2-Sulfonamidebenzamide derivatives | MrgX1 Allosteric Modulation | 5f: EC₅₀ = 1.36 µM | [7] |

| 5g: EC₅₀ = 1.09 µM | [7] | ||

| Methoxyflavone analogs | Cytotoxicity in cancer cells | P1: IC₅₀ = 3.92 µM | [8] |

| P2: IC₅₀ = 8.18 µM | [8] | ||

| 2-chloro-5-nitrobenzoic acid derivatives | Antibacterial activity | Moderate activity (14-15 mm inhibition zone) | [6] |

Experimental Protocols

This section provides an overview of the methodologies used in the synthesis and biological evaluation of this compound derivatives and related compounds.

Synthesis of Benzoic Acid Substituted Quinazolinones

A series of benzoic acid substituted quinazolinones were synthesized by refluxing carbon disulfide (CS₂) and 2-aminobenzoic acid in acetic acid. The general procedure for the synthesis of the thiocyanate precursors involved dissolving the substituted benzoic acid in acetic acid and adding it to a solution of ammonium thiocyanate in glacial acetic acid at a controlled temperature. A solution of bromine in acetic acid was then added dropwise, and the resulting solid was filtered, washed, and recrystallized. The final quinazolinone derivatives were obtained by heating the thiocyanate precursor with 2-aminobenzoic acid and carbon disulfide in an oil bath.

Synthesis of 2-amino -N- (substituted arylidene) benzoxazole -5-carbohydrazide derivatives

The synthesis of these derivatives involved a multi-step process starting with the nitration of a phenol to produce 4-carbomethoxy-2-nitrophenol. This was followed by the reduction of the nitro group to an amino group using sodium dithionite to yield 4-carbomethoxy-2-aminophenol. Cyclization with cyanogen bromide afforded methyl 2-aminobenzoxazole-5-carboxylate. This ester was then converted to the corresponding carbohydrazide by refluxing with hydrazine hydrate. Finally, the desired Schiff bases were synthesized by reacting the carbohydrazide with various substituted aromatic aldehydes.

In Vitro Kinase Inhibition Assay (Example: JAK2)

The inhibitory activity of compounds against JAK2 kinase can be assessed using a variety of commercially available assay kits. A typical protocol involves the following steps:

-

Prepare a reaction mixture containing the JAK2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

-

Add the test compounds at various concentrations to the reaction mixture.

-

Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Example: Agar Disk Diffusion)

The antibacterial activity of the synthesized compounds can be evaluated using the agar disk diffusion method.

-

Prepare a standardized inoculum of the test bacteria.

-

Spread the bacterial inoculum evenly onto the surface of an agar plate.

-

Impregnate sterile paper disks with a known concentration of the test compound.

-

Place the impregnated disks onto the surface of the agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measure the diameter of the zone of inhibition around each disk. The size of the zone is indicative of the antibacterial activity of the compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound derivatives.

Caption: General experimental workflow for the discovery and development of bioactive compounds.

Caption: Inhibition of the JAK/STAT signaling pathway by a hypothetical derivative.

Caption: Mechanism of apoptosis induction via HDAC inhibition by a benzoic acid derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analogs of cinnamic acid benzyl amide as nonclassical inhibitors of activated JAK2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 2-Methoxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of potential non-steroidal anti-inflammatory drugs (NSAIDs) utilizing 2-Methoxy-5-nitrobenzoic acid as a key starting material. The protocols detailed below are based on established synthetic methodologies for creating derivatives of benzoic acid with potential anti-inflammatory properties. The primary strategy involves the chemical modification of this compound to generate amide derivatives, a common structural motif in many NSAIDs.

Overview of the Synthetic Strategy

The general approach involves a multi-step synthesis beginning with the esterification of this compound, followed by the reduction of the nitro group to an amine. This amine intermediate serves as a versatile scaffold for coupling with various acidic compounds to produce a library of amide derivatives. These final compounds can then be evaluated for their anti-inflammatory activity.

Caption: General synthetic workflow for producing potential anti-inflammatory agents from this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of amide derivatives from this compound.

Protocol 1: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester, which is a common protecting group strategy and facilitates subsequent reactions.

Materials:

-

This compound

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid dropwise.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-methoxy-5-nitrobenzoate.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group of Methyl 2-methoxy-5-nitrobenzoate to an amine, a critical step in forming the key intermediate.

Materials:

-

Methyl 2-methoxy-5-nitrobenzoate

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Celite

-

Filtration apparatus

Procedure:

-

Dissolve Methyl 2-methoxy-5-nitrobenzoate (1.0 eq) in ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain Methyl 5-amino-2-methoxybenzoate.

Protocol 3: Amide Coupling

This protocol describes the coupling of the amine intermediate with a carboxylic acid to form the final amide product. Dicyclohexylcarbodiimide (DCC) is used as a coupling agent.

Materials:

-

Methyl 5-amino-2-methoxybenzoate

-

Carboxylic acid of interest (e.g., ibuprofen, naproxen)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM)

-

Magnetic stirrer

Procedure:

-

Dissolve the carboxylic acid (1.0 eq), Methyl 5-amino-2-methoxybenzoate (1.0 eq), and a catalytic amount of DMAP in dichloromethane at 0°C.

-

Add a solution of DCC (1.1 eq) in dichloromethane dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Quantitative Data Summary

The following table summarizes typical yields for the synthetic steps. Actual yields may vary depending on the specific substrates and reaction conditions.

| Reaction Step | Product | Typical Yield (%) | Reference |

| Esterification | Methyl 2-methoxy-5-nitrobenzoate | 90-95 | General Procedure |

| Nitro Reduction | Methyl 5-amino-2-methoxybenzoate | 85-90 | [1] |

| Amide Coupling | Amide Derivatives | 68-98 | [2] |

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Many NSAIDs exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.

Caption: Simplified signaling pathway of COX-1 and COX-2 inhibition by potential anti-inflammatory drugs.

In Vitro and In Vivo Evaluation

Following synthesis, the novel compounds should be evaluated for their anti-inflammatory activity.

In Vitro COX Inhibition Assay

The ability of the synthesized compounds to inhibit COX-1 and COX-2 can be determined using commercially available assay kits. This allows for the assessment of both potency and selectivity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and validated method for screening acute anti-inflammatory activity.[3]

Protocol Overview:

-

Administer the test compound or vehicle control to rodents orally or intraperitoneally.

-

After a set period (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Conclusion

The synthetic protocols and evaluation methods outlined in these application notes provide a solid framework for the discovery and development of novel anti-inflammatory agents derived from this compound. By systematically synthesizing and screening a library of compounds, researchers can identify lead candidates with promising therapeutic potential.

References

The Role of 2-Methoxy-5-nitrobenzoic Acid and Its Derivatives in Agrochemical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acids are a pivotal class of scaffolds in the synthesis of a wide array of agrochemicals, including herbicides and pesticides. Among these, 2-methoxy-5-nitrobenzoic acid and its derivatives serve as versatile building blocks. The presence of the methoxy, nitro, and carboxylic acid functionalities on the aromatic ring allows for diverse chemical modifications, enabling the development of active ingredients with specific biological targets. While direct synthesis of major commercial agrochemicals from this compound is not extensively documented, its role as a precursor to more functionalized intermediates is crucial. A key transformation is the reduction of the nitro group to an amine, yielding 2-amino-5-methoxybenzoic acid, a more versatile intermediate for further derivatization.

This document provides detailed application notes and experimental protocols for the synthesis of a novel class of bleaching herbicides derived from a 2-methoxybenzoic acid scaffold. It also includes a protocol for the foundational conversion of this compound to its amino derivative. Furthermore, it briefly discusses the broader context of substituted nitrobenzoic acids in the synthesis of major agrochemicals to highlight the importance of this chemical class.

Application Notes

Precursor for Novel Bleaching Herbicides: N-benzyl-2-methoxy-5-propargyloxybenzoamides

Recent research has identified N-benzyl-2-methoxy-5-propargyloxybenzoamides as a new class of potent bleaching herbicides.[1] These compounds are synthesized from 2-methoxy-5-hydroxybenzoic acid, which can be derived from this compound. The herbicidal activity stems from their ability to inhibit the biosynthesis of plastoquinone (PQ), a crucial component of the photosynthetic electron transport chain.[1] This inhibition leads to a secondary inhibition of carotenoid biosynthesis, resulting in the characteristic bleaching of plant tissues.[1]

Mechanism of Action: The primary target of these herbicides is the biosynthesis of plastoquinone. Plastoquinone is an essential cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway.[2][3] By inhibiting PQ synthesis, the production of carotenoids is indirectly blocked. Carotenoids play a vital role in protecting chlorophyll from photo-oxidation.[3] In the absence of carotenoids, chlorophyll is rapidly degraded by high light intensity, leading to the bleaching symptoms and eventual plant death.[3]

Synthesis of the Key Intermediate: 2-Amino-5-methoxybenzoic Acid

The reduction of this compound to 2-amino-5-methoxybenzoic acid is a fundamental step that significantly increases the synthetic utility of the scaffold. The resulting amino group can be readily diazotized, acylated, or used in condensation reactions to build more complex heterocyclic structures common in agrochemicals.

Broader Context: Substituted Nitrobenzoic Acids in Agrochemicals

While this compound itself is not a direct precursor to blockbuster agrochemicals, other substituted nitrobenzoic acids are of immense industrial importance. For instance, 2-nitro-3-methylbenzoic acid is a key starting material for the synthesis of highly effective diamide insecticides like chlorantraniliprole .[4][5] Additionally, various 2-nitrobenzoic acid derivatives are instrumental in producing acetohydroxyacid synthase (AHAS)-inhibiting herbicides, a major class of weed control agents.[6] This underscores the value of the nitrobenzoic acid scaffold in agrochemical discovery and development.

Quantitative Data

Table 1: Herbicidal Activity of N-benzyl-2-methoxy-5-propargyloxybenzoamides [1]

| Compound ID | R Group (on benzyl ring) | Post-emergence Herbicidal Activity (% Inhibition at 150 g/ha) vs. Echinochloa crus-galli | Post-emergence Herbicidal Activity (% Inhibition at 150 g/ha) vs. Abutilon theophrasti |

| 406 | 4-F | 95 | 90 |

| 412 | 3-CH₃ | 92 | 88 |

| Mesotrione | (Commercial Standard) | 98 | 95 |

| Diflufenican | (Commercial Standard) | 90 | 92 |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methoxybenzoic Acid[7]

This protocol describes the reduction of this compound to 2-amino-5-methoxybenzoic acid via catalytic hydrogenation.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Tetrahydrofuran (THF)

-

Hydrogen (H₂) gas balloon

-

Celite

Procedure:

-

In a suitable reaction vessel, dissolve this compound (e.g., 30.0 g, 152.2 mmol) in THF (250 mL).

-

Add 10% Pd/C catalyst (e.g., 300 mg) to the solution.

-

Secure a hydrogen gas balloon to the reaction vessel and stir the mixture vigorously at room temperature for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid.

Expected Yield: ~98%

Protocol 2: Synthesis of N-(4-fluorobenzyl)-2-methoxy-5-(prop-2-yn-1-yloxy)benzamide (Compound 406)[1]

This protocol outlines the synthesis of a representative N-benzyl-2-methoxy-5-propargyloxybenzoamide herbicide. The synthesis starts from 2-methoxy-5-hydroxybenzoic acid, which can be prepared from 2-amino-5-methoxybenzoic acid via diazotization followed by hydrolysis.

Step 1: Synthesis of 2-methoxy-5-(prop-2-yn-1-yloxy)benzoic acid

-

To a solution of 2-methoxy-5-hydroxybenzoic acid in a suitable solvent (e.g., acetone), add potassium carbonate.

-

Add propargyl bromide dropwise and heat the mixture to reflux for several hours.

-

After cooling, filter the mixture and concentrate the solvent.

-

Acidify the aqueous residue with HCl to precipitate the product.

-

Filter, wash with water, and dry to obtain 2-methoxy-5-(prop-2-yn-1-yloxy)benzoic acid.

Step 2: Synthesis of N-(4-fluorobenzyl)-2-methoxy-5-(prop-2-yn-1-yloxy)benzamide

-

To a solution of 2-methoxy-5-(prop-2-yn-1-yloxy)benzoic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF at 0 °C.

-

Stir the mixture at room temperature for a few hours.

-

Remove the solvent under reduced pressure to obtain the acid chloride.

-

Dissolve the acid chloride in anhydrous dichloromethane and add it dropwise to a solution of 4-fluorobenzylamine and triethylamine in dichloromethane at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the final compound.

Visualizations

Caption: Synthesis of a novel bleaching herbicide.

Caption: Mechanism of action of PQ-inhibiting herbicides.

References

- 1. N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 4. benchchem.com [benchchem.com]

- 5. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

Application of 2-Methoxy-5-nitrobenzoic Acid Analogs in the Synthesis of Azo Dyes

Note on the Starting Material: The synthesis of azo dyes via the conventional and widely practiced diazotization-coupling pathway requires a primary aromatic amine as the starting material. The compound 2-Methoxy-5-nitrobenzoic acid, which contains a carboxylic acid group instead of an amine group, cannot be directly diazotized to form the reactive diazonium salt necessary for this synthesis.

However, a structurally similar compound, 2-Methoxy-5-nitroaniline , is an excellent and commonly used precursor for the synthesis of a variety of monoazo and disazo disperse dyes.[1][2][3] This document will therefore focus on the application of 2-Methoxy-5-nitroaniline as a representative diazo component to provide relevant and practical protocols for researchers in the field. The methodologies described are foundational and can be adapted for other primary aromatic amines.

Azo dyes derived from this precursor are noted for their yellow to orange hues and have potential applications as disperse dyes for synthetic fibers like polyester and nylon.[1]

I. General Synthesis Pathway

The synthesis of azo dyes from 2-Methoxy-5-nitroaniline follows a classical two-step reaction mechanism:

-